molecular formula C24H20N4O5S B3905875 N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

Cat. No.: B3905875
M. Wt: 476.5 g/mol
InChI Key: WJOCXQDEGXENKM-VULFUBBASA-N
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Description

N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including a cyanobenzyl ether, a methoxyphenyl group, a nitrophenyl sulfanyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyanobenzyl ether: This can be achieved by reacting 2-cyanobenzyl chloride with a suitable phenol derivative under basic conditions.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a strong acid catalyst.

    Sulfanylation: The nitrophenyl sulfanyl group can be introduced by reacting a nitrophenyl thiol with an appropriate electrophile.

    Hydrazide formation: The final step involves the condensation of the intermediate with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyanobenzyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and hydrazide groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(2,3-dichlorophenoxy)acetohydrazide]
  • N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2,3-dichlorophenoxy)acetohydrazide]

Uniqueness

N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is unique due to the presence of the cyanobenzyl ether and nitrophenyl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-32-23-12-17(6-11-22(23)33-15-19-5-3-2-4-18(19)13-25)14-26-27-24(29)16-34-21-9-7-20(8-10-21)28(30)31/h2-12,14H,15-16H2,1H3,(H,27,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOCXQDEGXENKM-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
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N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
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N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
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N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
Reactant of Route 5
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N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

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